molecular formula C10H10FNO2 B14082340 Ethyl 3-(4-fluoropyridin-2-yl)prop-2-enoate

Ethyl 3-(4-fluoropyridin-2-yl)prop-2-enoate

Katalognummer: B14082340
Molekulargewicht: 195.19 g/mol
InChI-Schlüssel: IYHJUHKZRXXXNH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(E)-Ethyl 3-(4-fluoropyridin-2-yl)acrylate is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of a fluorine atom on the pyridine ring and an ethyl ester group attached to the acrylate moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (E)-Ethyl 3-(4-fluoropyridin-2-yl)acrylate typically involves the reaction of 4-fluoropyridine-2-carbaldehyde with ethyl acrylate in the presence of a base. The reaction is carried out under mild conditions, often using a solvent such as ethanol or methanol. The base, commonly sodium hydroxide or potassium carbonate, facilitates the formation of the desired product through a Knoevenagel condensation reaction.

Industrial Production Methods

On an industrial scale, the production of (E)-Ethyl 3-(4-fluoropyridin-2-yl)acrylate may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can enhance the efficiency of the synthesis. Additionally, purification techniques like recrystallization or column chromatography are employed to obtain the compound in its pure form.

Analyse Chemischer Reaktionen

Types of Reactions

(E)-Ethyl 3-(4-fluoropyridin-2-yl)acrylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the acrylate moiety to an alkane or alcohol group.

    Substitution: The fluorine atom on the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of ethyl 3-(4-fluoropyridin-2-yl)propanoate or corresponding alcohols.

    Substitution: Formation of derivatives with various functional groups replacing the fluorine atom.

Wissenschaftliche Forschungsanwendungen

(E)-Ethyl 3-(4-fluoropyridin-2-yl)acrylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and advanced materials with unique properties.

Wirkmechanismus

The mechanism of action of (E)-Ethyl 3-(4-fluoropyridin-2-yl)acrylate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom enhances the compound’s ability to form strong interactions with target proteins, potentially leading to inhibition or modulation of their activity. The acrylate moiety may also participate in covalent bonding with nucleophilic residues in the active site of enzymes, further contributing to its biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Ethyl 3-(4-chloropyridin-2-yl)acrylate: Similar structure but with a chlorine atom instead of fluorine.

    Ethyl 3-(4-bromopyridin-2-yl)acrylate: Contains a bromine atom in place of fluorine.

    Ethyl 3-(4-methylpyridin-2-yl)acrylate: Features a methyl group instead of a halogen.

Uniqueness

(E)-Ethyl 3-(4-fluoropyridin-2-yl)acrylate is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and enhances its reactivity compared to its chlorinated, brominated, or methylated analogs. The fluorine atom’s strong electron-withdrawing effect can influence the compound’s chemical behavior and interactions with biological targets, making it a valuable compound for various applications.

Eigenschaften

Molekularformel

C10H10FNO2

Molekulargewicht

195.19 g/mol

IUPAC-Name

ethyl 3-(4-fluoropyridin-2-yl)prop-2-enoate

InChI

InChI=1S/C10H10FNO2/c1-2-14-10(13)4-3-9-7-8(11)5-6-12-9/h3-7H,2H2,1H3

InChI-Schlüssel

IYHJUHKZRXXXNH-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C=CC1=NC=CC(=C1)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.